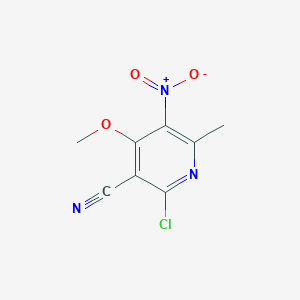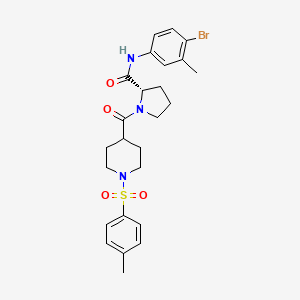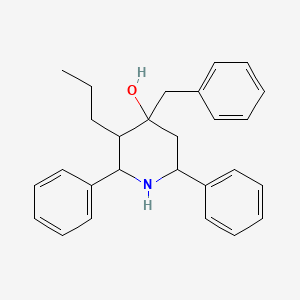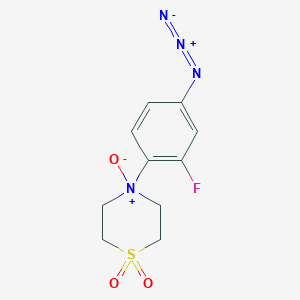![molecular formula C15H20FNO5S2 B12619944 N-tert-butyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide](/img/structure/B12619944.png)
N-tert-butyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide is a complex organic compound with a unique structure that includes a tert-butyl group, a dioxidotetrahydrothiophenyl sulfonyl group, and a fluorobenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the fluorobenzamide core, followed by the introduction of the tert-butyl group and the dioxidotetrahydrothiophenyl sulfonyl group. Common reagents used in these reactions include tert-butyl chloride, sulfur-containing compounds, and fluorinating agents. The reaction conditions may vary, but they generally involve controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-tert-butyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Aplicaciones Científicas De Investigación
N-tert-butyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of N-tert-butyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or alter signaling pathways by interacting with cellular receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
N-tert-butylbenzenesulfinimidoyl chloride: A compound with a similar tert-butyl group and sulfonyl functionality.
tert-butyl N-(4-amino-1,1-dioxo-1lambda6-thiolan-3-yl)carbamate: Shares the dioxidotetrahydrothiophenyl group.
BTTES: A compound used in click chemistry with similar structural features.
Uniqueness
N-tert-butyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide is unique due to the combination of its fluorobenzamide core with the tert-butyl and dioxidotetrahydrothiophenyl sulfonyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C15H20FNO5S2 |
|---|---|
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
N-tert-butyl-5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluorobenzamide |
InChI |
InChI=1S/C15H20FNO5S2/c1-15(2,3)17-14(18)12-8-10(4-5-13(12)16)24(21,22)11-6-7-23(19,20)9-11/h4-5,8,11H,6-7,9H2,1-3H3,(H,17,18) |
Clave InChI |
HBLXAGIMYYUTOA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)C2CCS(=O)(=O)C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2-aminoethyl)-9-(1H-pyrazol-4-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12619874.png)



![(3S,3'aR,8'aS,8'bS)-5-chloro-2'-(3,5-dichlorophenyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12619899.png)
![4-{[Methyl(phenyl)carbamoyl]amino}-3-nitrobenzene-1-sulfonamide](/img/structure/B12619907.png)
![1-Benzyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole](/img/structure/B12619911.png)

![[4-Chloro-6-(trifluoromethyl)pyrimidin-2-YL]acetic acid](/img/structure/B12619923.png)
![2-[4-(2-Cyanophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12619927.png)


![6-(2-Amino-1-fluoroethyl)-9-bromobenzo[h]isoquinolin-1(2h)-one](/img/structure/B12619939.png)
